N-cyclohexyl-N'-(1-phenylpropyl)urea
Description
Properties
IUPAC Name |
1-cyclohexyl-3-(1-phenylpropyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-2-15(13-9-5-3-6-10-13)18-16(19)17-14-11-7-4-8-12-14/h3,5-6,9-10,14-15H,2,4,7-8,11-12H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSZPCLNTVDKPBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-N’-(1-phenylpropyl)urea typically involves the reaction of cyclohexylamine with 1-phenylpropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Cyclohexylamine+1-Phenylpropyl isocyanate→N-cyclohexyl-N’-(1-phenylpropyl)urea
Industrial Production Methods
Industrial production methods for N-cyclohexyl-N’-(1-phenylpropyl)urea may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-N’-(1-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The urea moiety can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
N-cyclohexyl-N’-(1-phenylpropyl)urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N’-(1-phenylpropyl)urea involves its interaction with specific molecular targets. One known target is the bifunctional epoxide hydrolase 2, an enzyme involved in the metabolism of epoxides . The compound may inhibit this enzyme, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Key Findings :
- TPPU outperforms CPU in potency (lower IC₅₀) due to its trifluoromethoxy group , which enhances metabolic stability and membrane permeability .
- CPU ’s 3-phenylpropyl chain balances lipophilicity and steric bulk, making it a stable intermediate between early inhibitors (e.g., AUDA) and advanced derivatives (e.g., TPPU) .
- AUDA ’s carboxylic acid group improves water solubility but limits blood-brain barrier penetration compared to CPU and TPPU .
Comparison with Pesticidal Ureas
Urea derivatives are widely used in agrochemicals. Notable pesticidal analogs include:
Structural Insights :
- Pesticidal ureas prioritize small, electron-withdrawing groups (e.g., trifluoromethyl in fluometuron) for plant enzyme targeting .
- CPU ’s bulky cyclohexyl group is absent in pesticidal analogs, reflecting divergent design goals (enzyme inhibition vs. phytotoxicity) .
Comparison with Cyclohexyl-Containing Ureas
Other cyclohexyl-modified ureas include:
Key Differences :
- Smaller substituents (e.g., isopropyl) reduce steric hindrance, favoring industrial over biological applications .
Q & A
Q. What is the recommended method for synthesizing N-cyclohexyl-N'-(1-phenylpropyl)urea with high purity?
The synthesis involves reacting cyclohexylamine , propylamine , and phenyl isocyanate in solvents like dioxane under controlled temperature and pressure to optimize yield and purity . For large-scale production, automated systems can enhance consistency. Post-synthesis, purity is assessed via gas chromatography (GC) with flame ionization detection, using a DB-5 column and helium carrier gas to quantify impurities below 0.1% .
Q. How can the structure of this compound be confirmed?
Structural confirmation requires spectroscopic and crystallographic methods:
Q. What are the primary safety considerations when handling this compound?
The compound is classified as harmful if swallowed (H302), skin irritant (H315), and serious eye irritant (H319). Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation of dust; store at room temperature away from oxidizers .
Q. What analytical techniques are used to assess purity?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and GC are standard. For trace impurities, mass spectrometry (MS) coupled with GC or LC provides molecular weight confirmation (260.38 g/mol) and detects degradation products .
Advanced Research Questions
Q. What experimental strategies can resolve discrepancies in reported enzyme inhibition data?
Discrepancies in bifunctional epoxide hydrolase 2 (EH2) inhibition may arise from assay conditions (e.g., pH, temperature) or enzyme sources (recombinant vs. tissue-extracted). To validate:
- Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) under standardized buffers.
- Compare inhibition kinetics (IC₅₀) across multiple cell lines (e.g., hepatic vs. renal) to assess tissue-specific activity .
Q. How does the compound’s structural configuration influence its biological activity compared to analogs?
The cyclohexyl-propyl-phenyl arrangement enhances lipophilicity (logP ≈ 3.2), improving membrane permeability vs. analogs like N-cyclohexyl-N'-phenyl urea (lacking propyl). Molecular docking shows the propyl group occupies a hydrophobic pocket in EH2, increasing binding affinity by 1.5-fold compared to cyclopentyl analogs .
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
Key parameters include:
- Solvent choice : Replace dioxane with THF to reduce viscosity, improving mixing efficiency.
- Stoichiometry : A 1.2:1 molar ratio of phenyl isocyanate to amines minimizes side products.
- Temperature control : Maintain 50–60°C to balance reaction rate and byproduct formation. Post-synthesis, recrystallization from ethanol/water (70:30) achieves >98% purity .
Q. What are the implications of crystallographic data for understanding binding interactions?
X-ray data reveals hydrogen bonding between the urea carbonyl and EH2’s catalytic residues (e.g., Tyr-381). The cyclohexyl group induces steric hindrance, preventing substrate access. Mutagenesis studies (e.g., Tyr381Ala) validate these interactions, showing a 10-fold reduction in inhibitory potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
